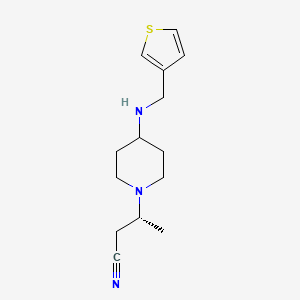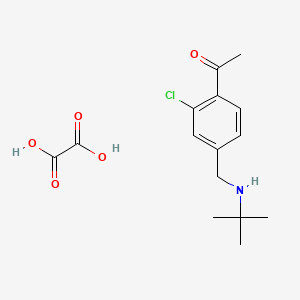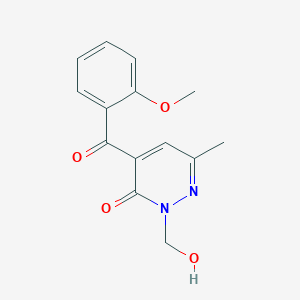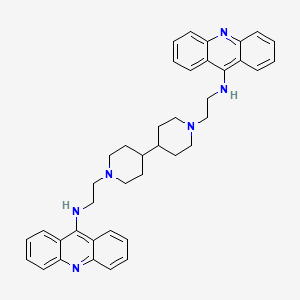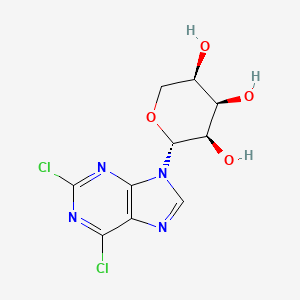![molecular formula C7H7N3O B13106754 1,2-Dihydropyrido[3,4-b]pyrazin-2-ol](/img/structure/B13106754.png)
1,2-Dihydropyrido[3,4-b]pyrazin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dihydropyrido[3,4-b]pyrazin-2-ol is a heterocyclic compound that belongs to the class of pyrazines. It is characterized by a fused ring system consisting of a pyridine and a pyrazine ring. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydropyrido[3,4-b]pyrazin-2-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of a base, leading to the formation of the desired pyrazine ring system. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to achieve high yields and purity. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the compound.
化学反应分析
Types of Reactions
1,2-Dihydropyrido[3,4-b]pyrazin-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine N-oxides, while reduction can produce tetrahydropyrazine derivatives. Substitution reactions result in various substituted pyrazine compounds.
科学研究应用
1,2-Dihydropyrido[3,4-b]pyrazin-2-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1,2-Dihydropyrido[3,4-b]pyrazin-2-ol involves its interaction with specific molecular targets and pathways. For instance, certain derivatives of this compound have been shown to inhibit cell division by accumulating cells at mitosis. This effect is attributed to the compound’s ability to interfere with microtubule dynamics, similar to known agents like colchicine .
相似化合物的比较
Similar Compounds
- 3,4-Dihydropyrido[2,3-b]pyrazin-2-ol
- 1,2-Dihydropyrido[3,4-b]pyrazine
- 1,2,3-Triazolo[4,5-b]pyrazine
Uniqueness
1,2-Dihydropyrido[3,4-b]pyrazin-2-ol is unique due to its specific ring structure and the presence of both pyridine and pyrazine moieties. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C7H7N3O |
|---|---|
分子量 |
149.15 g/mol |
IUPAC 名称 |
1,2-dihydropyrido[3,4-b]pyrazin-2-ol |
InChI |
InChI=1S/C7H7N3O/c11-7-4-9-6-3-8-2-1-5(6)10-7/h1-4,7,10-11H |
InChI 键 |
GDUYWVOJXPNPGG-UHFFFAOYSA-N |
规范 SMILES |
C1=CN=CC2=C1NC(C=N2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(33-Phosphono-12,15,18,21,24,27-hexaoxapentacyclo[26.8.0.02,11.03,8.031,36]hexatriaconta-1(28),2(11),3(8),4,6,9,29,31(36),32,34-decaen-6-yl)phosphonic acid](/img/structure/B13106682.png)

![N-(2-Azabicyclo[2.2.1]hept-6-yl)imidazo[1,5-a]pyrazine-6-carboxamide](/img/structure/B13106706.png)
